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Introduction
Cell invasion is a critical process in cancer metastasis, the primary cause of cancer-related

mortality. The ability of cancer cells to degrade the extracellular matrix (ECM) and migrate to

distant sites is a hallmark of malignant tumors. The actin cytoskeleton, a dynamic network of

protein filaments, plays a pivotal role in cell motility and invasion by providing the necessary

force for cell movement and morphological changes.

Jasplakinolide is a potent, cell-permeable cyclodepsipeptide derived from a marine sponge. It

is a valuable tool for studying actin dynamics as it induces actin polymerization and stabilizes

existing actin filaments.[1] By disrupting the dynamic nature of the actin cytoskeleton,

Jasplakinolide has been shown to inhibit the proliferation and migration of various cancer cell

lines, including those from breast, prostate, and colon cancers.[1][2]

The Transwell invasion assay is a widely used in vitro method to quantify the invasive potential

of cells.[3] This assay utilizes a two-chamber system separated by a porous membrane coated

with a layer of ECM, such as Matrigel™. Invasive cells are capable of degrading the ECM and

migrating through the pores to the lower chamber, typically attracted by a chemoattractant.

This document provides a detailed protocol for performing a Transwell invasion assay to

evaluate the inhibitory effects of Jasplakinolide on cancer cell invasion. It includes information

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b2560732?utm_src=pdf-interest
https://pubmed.ncbi.nlm.nih.gov/34214686/
https://pubmed.ncbi.nlm.nih.gov/34214686/
https://www.mdpi.com/2079-7737/10/9/913
https://www.researchgate.net/figure/Effects-of-jasplakinolide-on-adhesion-strength-and-actin-A-50-was-measured-in-WT-cells_fig8_8206926
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2560732?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


on data presentation and visualization of the experimental workflow and the relevant signaling

pathways.

Data Presentation
The quantitative data from a Transwell invasion assay with Jasplakinolide treatment can be

effectively summarized in a table to allow for easy comparison of the dose-dependent effects of

the compound. The following table is a representative example of how to present such data,

based on studies showing the dose-dependent inhibition of migration in MDA-MB-231 breast

cancer cells.

Table 1: Effect of Jasplakinolide on MDA-MB-231 Cell Invasion

Jasplakinolide
Concentration (nM)

Mean Number of
Invading Cells (per
field)

Standard Deviation
% Invasion
Inhibition

0 (Vehicle Control) 250 ± 15 0%

10 175 ± 12 30%

50 95 ± 8 62%

100 40 ± 5 84%

200 15 ± 3 94%

Note: The data presented in this table is illustrative and serves as an example of expected

results. Actual results may vary depending on the cell line, experimental conditions, and

specific protocol used.

Experimental Protocols
Materials and Reagents

Transwell inserts with 8.0 µm pore size polycarbonate membrane for 24-well plates

24-well tissue culture plates

Matrigel™ Basement Membrane Matrix
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Cancer cell line (e.g., MDA-MB-231, a highly invasive human breast cancer cell line)[4]

Complete cell culture medium (e.g., DMEM with 10% FBS)

Serum-free cell culture medium

Jasplakinolide

DMSO (vehicle for Jasplakinolide)

Phosphate-Buffered Saline (PBS)

Trypsin-EDTA

Cotton swabs

Methanol or 4% Paraformaldehyde for fixation

Crystal Violet staining solution (e.g., 0.5% Crystal Violet in 25% Methanol)

Inverted microscope with a camera

Protocol for Transwell Invasion Assay with
Jasplakinolide Treatment
This protocol is adapted from standard Transwell invasion assay procedures.[5][6]

Day 1: Coating of Transwell Inserts

Thaw Matrigel™ on ice overnight in a 4°C refrigerator.

Dilute the Matrigel™ with cold, serum-free medium to a final concentration of 1 mg/mL. Keep

all solutions and pipette tips on ice to prevent premature gelation.

Carefully add 100 µL of the diluted Matrigel™ solution to the upper chamber of each

Transwell insert. Ensure the entire surface of the membrane is covered.
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Incubate the plate at 37°C for at least 4-6 hours (or overnight) to allow the Matrigel™ to

solidify.

Day 2: Cell Seeding and Jasplakinolide Treatment

Culture the cancer cells to 70-80% confluency.

Starve the cells by incubating them in serum-free medium for 12-24 hours prior to the assay.

Prepare a stock solution of Jasplakinolide in DMSO. Further dilute the stock solution in

serum-free medium to achieve the desired final concentrations (e.g., 10, 50, 100, 200 nM).

Also, prepare a vehicle control with the same final concentration of DMSO.

Trypsinize the cells, centrifuge to pellet, and resuspend them in serum-free medium

containing the different concentrations of Jasplakinolide or the vehicle control.

Count the cells and adjust the concentration to 1 x 10^5 cells/mL.

Remove any excess medium from the rehydrated Matrigel™ layer in the Transwell inserts.

Add 200 µL of the cell suspension (containing 2 x 10^4 cells) with the respective

Jasplakinolide concentration or vehicle control to the upper chamber of the inserts.

Add 600 µL of complete medium (containing 10% FBS as a chemoattractant) to the lower

chamber of the 24-well plate.

Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 24-48 hours. The

incubation time should be optimized for the specific cell line being used.

Day 3: Fixation, Staining, and Quantification

After the incubation period, carefully remove the Transwell inserts from the wells.

Using a cotton swab, gently remove the non-invading cells and the Matrigel™ from the upper

surface of the membrane.

Fix the invading cells on the lower surface of the membrane by immersing the inserts in

methanol or 4% paraformaldehyde for 20 minutes at room temperature.
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Wash the inserts with PBS.

Stain the cells by immersing the inserts in Crystal Violet solution for 15-30 minutes at room

temperature.

Gently wash the inserts with water to remove excess stain and allow them to air dry

completely.

Once dry, visualize the invading cells under an inverted microscope.

Capture images from at least five random fields for each membrane at 100x or 200x

magnification.

Count the number of stained cells in each field. The data can be expressed as the average

number of invading cells per field or as a percentage of the vehicle control.

Mandatory Visualizations
Experimental Workflow
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Day 1: Preparation

Day 2: Seeding & Treatment

Day 3: Analysis
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Caption: Workflow for the Transwell Invasion Assay with Jasplakinolide Treatment.
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Caption: Jasplakinolide's Impact on Actin Dynamics and Cell Invasion.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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